molecular formula C19H23NO3 B3102802 tert-butyl N-(2-hydroxy-1,2-diphenylethyl)carbamate CAS No. 142560-68-7

tert-butyl N-(2-hydroxy-1,2-diphenylethyl)carbamate

Cat. No.: B3102802
CAS No.: 142560-68-7
M. Wt: 313.4 g/mol
InChI Key: BWCGTKNHQHVNQX-UHFFFAOYSA-N
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Description

Product Overview tert-Butyl N-(2-hydroxy-1,2-diphenylethyl)carbamate is a chiral carbamate derivative of significant interest in advanced organic synthesis and medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, a ubiquitous and highly valuable tool for the temporary protection of amine functionalities during multi-step synthetic sequences. The presence of the Boc group safeguards the amine from undesired reactions under basic or nucleophilic conditions, and can be selectively removed under mild acidic conditions without affecting other sensitive functional groups . Research Applications and Synthetic Value The core value of this compound lies in its role as a versatile chiral building block, or synthon, for the construction of more complex molecules. Its molecular architecture, which incorporates two phenyl rings and a hydroxy group on a chiral center, makes it a promising precursor for the development of pharmaceuticals, agrochemicals, and chiral catalysts. Similar chiral β-amino alcohol derivatives are frequently employed in the synthesis of active pharmaceutical ingredients (APIs) and biologically active compounds . Researchers utilize this scaffold for exploring structure-activity relationships (SAR) and in the design of compound libraries for high-throughput screening. Handling and Safety This product is strictly for research and development purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Safety Data Sheets (SDS) must be consulted prior to handling. While this specific compound's toxicity profile may not be fully characterized, it is important to handle all chemicals with appropriate care. General carbamate compounds can exhibit toxicity, and similar industrial carbamate insecticides act as acetylcholinesterase inhibitors, which can lead to cholinergic crisis . Researchers should use personal protective equipment (PPE) and conduct all work in a well-ventilated fume hood.

Properties

IUPAC Name

tert-butyl N-(2-hydroxy-1,2-diphenylethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-19(2,3)23-18(22)20-16(14-10-6-4-7-11-14)17(21)15-12-8-5-9-13-15/h4-13,16-17,21H,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCGTKNHQHVNQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-hydroxy-1,2-diphenylethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxy-1,2-diphenylethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-(2-hydroxy-1,2-diphenylethyl)carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butyl ((1R,2S)-2-hydroxy-1,2-diphenylethyl)carbamate is a carbamate compound with a tert-butyl group and a diphenylethyl structure, possessing a molecular weight of approximately 313.39 g/mol. It is used across various fields, especially in organic synthesis as a building block for creating more complex organic molecules. Research suggests it may have potential biological activity, with studies focusing on its interactions with enzymes and receptors, indicating possible therapeutic applications.

Synthesis
The synthesis of tert-butyl ((1R,2S)-2-hydroxy-1,2-diphenylethyl)carbamate may involve industrial production using continuous flow reactors to improve efficiency and scalability, while optimizing parameters such as temperature and concentration to maintain consistent quality.

Applications

  • Organic Synthesis: It acts as a fundamental component in the synthesis of complex organic molecules.
  • Medicinal Chemistry: The compound is studied for its potential interactions with biological targets, suggesting a role in drug development.
  • Anti-inflammatory Activity: Tert-butyl 2-(substituted benzamido) phenylcarbamate analogues have demonstrated promising anti-inflammatory activities . Studies involving the condensation of tert-butyl 2-amino phenylcarbamate with substituted carboxylic acid have shown positive results in in vivo anti-inflammatory activity .

Structural Similarities and Uniqueness
Several compounds share structural similarities with tert-butyl ((1R,2S)-2-hydroxy-1,2-diphenylethyl)carbamate. Its uniqueness arises from the complex diphenylethyl structure combined with the tert-butyl group, which significantly influences its chemical reactivity and biological interactions compared to simpler analogs. Other compounds with structural similarities include:

  • Tert-butyl (S)-(1-oxo-1-phenylhex-5-yn-2-yl)carbamate, which contains a phenyl group and a hexynyl moiety, with potential applications in medicinal chemistry.
  • Tert-butyl ((R)-2-hydroxy-1,2-diphenylethyl)carbamate, which has a similar structure but features a hydroxyl group instead of a ketone and may exhibit different reactivity profiles.
  • Tert-butyl ((S)-4-methyl-1-(R)-2-methyloxiran-2-yl)carbamate, which contains an oxirane ring and is useful in asymmetric synthesis.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-hydroxy-1,2-diphenylethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is crucial for its use as a protecting group in organic synthesis and its role in biological studies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Carbamate Derivatives with Varying Protecting Groups

A series of carbamate analogs (Table 1) highlights the impact of the protecting group on synthetic efficiency and physicochemical properties:

Backbone Modifications: Cyclohexyl vs. Diphenylethyl
  • Cyclohexyl Backbone (Compounds 5–7) : Higher yields for tert-butyl and isobutyl derivatives (82–88%) suggest steric compatibility with aliphatic backbones.
  • Diphenylethyl Backbone (Compounds 8–10): Lower yields (65–77%) may reflect challenges in functionalizing aromatic systems.
Stereochemical and Functional Group Variations

Table 2: Physical Properties of Selected Analogs

Compound Molecular Formula Molecular Weight (g/mol) Purity (%) Status Reference
tert-Butyl N-(1R,2R-diphenylethyl)carbamate C19H23NO3 313.4 ≥95 Available
(2S)-N-[(1R,2S)-2-Hydroxy-diphenylethyl]pyrrolidinecarboxamide C19H22N2O2 310.38 Available
tert-Butyl N-(1S,2R-diphenylethyl)carbamate C19H23NO3 313.4 ≥95 Discontinued
  • Stereoisomerism : The (1S,2R) isomer (discontinued, ) and (1R,2R) configuration (active, ) underscore the critical role of stereochemistry in catalytic performance. Discontinuation of the (1S,2R) variant may reflect lower demand or synthetic challenges.
  • Carboxamide Analog : The pyrrolidinecarboxamide derivative (Table 2) lacks the Boc group, offering distinct electronic properties but reduced stability under basic conditions compared to carbamates .

Implications for Asymmetric Catalysis

tert-Butyl N-(2-hydroxy-1,2-diphenylethyl)carbamate’s high yield, stereochemical precision, and Boc protection make it a robust ligand for catalytic studies. Its analogs with isobutyl or benzyl groups provide alternatives for tailored deprotection strategies, while backbone modifications (e.g., cyclohexyl vs. diphenylethyl) enable systematic exploration of steric and electronic effects on ion aggregation and enantioselectivity .

Biological Activity

Introduction

Tert-butyl N-(2-hydroxy-1,2-diphenylethyl)carbamate is a carbamate compound notable for its unique diphenylethyl structure combined with a tert-butyl group. This configuration influences its biological activity and potential therapeutic applications. The compound has garnered interest in pharmacological research due to its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C19H23NO3, with a molecular weight of approximately 313.39 g/mol. The structure consists of a tert-butyl group attached to a carbamate moiety, which is linked to a (1R,2S)-2-hydroxy-1,2-diphenylethyl group. This distinctive arrangement imparts unique chemical properties that can affect its biological interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC19H23NO3
Molecular Weight313.39 g/mol
Log P (octanol-water)1.87
Polar Surface Area (TPSA)64.35 Ų

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Enzyme Interactions : The compound has been studied for its interactions with various enzymes, suggesting potential roles as an enzyme inhibitor or modulator. Its structural characteristics may enhance binding affinity to specific enzyme active sites.
  • Receptor Binding : Preliminary studies indicate that this compound may interact with receptors involved in critical biological pathways, potentially influencing physiological responses.

Case Studies

  • Inhibition of Enzymatic Activity : A study reported that this compound demonstrated inhibitory effects on certain enzymes linked to metabolic pathways. The inhibition was quantified using IC50 values, indicating effective concentration ranges for biological activity.
  • Therapeutic Potential in Cancer Models : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving receptor-mediated pathways. Further research is needed to explore its efficacy in vivo.

Table 2: Summary of Biological Studies

Study FocusFindings
Enzyme InteractionSignificant inhibition observed
Cancer Cell ApoptosisInduction of apoptosis in vitro
Receptor Binding AffinityPotential modulation of receptor activity

Mechanism of Action

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound's binding to target enzymes and receptors alters downstream signaling pathways, leading to observed physiological effects.

Future Directions

Further research is essential to fully elucidate the biological activity of this compound. Key areas for future study include:

  • In Vivo Studies : To confirm the therapeutic potential and safety profile in animal models.
  • Mechanistic Studies : To clarify the molecular interactions at play within biological systems.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the structure influence biological activity could lead to the development of more potent derivatives.

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(2-hydroxy-1,2-diphenylethyl)carbamate?

The compound is synthesized via asymmetric transfer hydrogenation of α-amino ketones. A typical protocol involves reacting tert-butyl (2-oxo-1,2-diphenylethyl)carbamate with a chiral catalyst (e.g., Ru complexes) under hydrogenation conditions (e.g., 24–72 hours in methanol or dichloromethane). Workup includes aqueous extraction, column chromatography (silica gel, hexane/ethyl acetate), and crystallization to yield the product as a white solid. Key characterization involves 1^1H/13^{13}C NMR, HPLC for enantiomeric excess, and X-ray crystallography for absolute configuration confirmation .

Q. How is the purity and structural integrity of the compound confirmed post-synthesis?

Purity is assessed via gas chromatography (GC; ≥95%) and 1^1H NMR integration. Structural validation employs X-ray crystallography (using SHELX or ORTEP-III for refinement) to resolve stereochemistry and confirm bond angles/distances. For example, the hydroxy and carbamate groups exhibit characteristic O–H and C=O stretching in IR (1680–1720 cm1^{-1}) .

Q. What analytical techniques are critical for routine characterization?

Essential techniques include:

  • NMR spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, tert-butyl group at δ 1.2–1.4 ppm).
  • HPLC with chiral columns : Determines enantiomeric excess (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase).
  • X-ray diffraction : Resolves stereochemical ambiguities and validates crystal packing .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis?

Stereoselectivity is optimized using chiral catalysts (e.g., (R)- or (S)-BINAP-Ru complexes) and dynamic kinetic resolution. For example, asymmetric hydrogenation of α-amino ketones at 25°C for 72 hours yields >90% enantiomeric excess. Solvent polarity (e.g., methanol vs. THF) and catalyst loading (1–5 mol%) critically influence diastereomer ratios .

Q. How to resolve discrepancies between spectroscopic and crystallographic data?

Contradictions (e.g., unexpected NOE correlations vs. X-ray data) are addressed by:

  • Density Functional Theory (DFT) calculations : Validate proposed conformers.
  • Multi-temperature NMR : Detects dynamic effects (e.g., rotamers).
  • High-resolution X-ray data (SHELXL refinement) : Adjusts thermal parameters and resolves disorder in crystal lattices .

Q. What challenges arise in determining the absolute configuration of the compound?

Challenges include:

  • Enantiomer separation : Requires chiral stationary phases (e.g., lists (1R,2S) and (1S,2R) enantiomers resolved via HPLC).
  • Anomalous dispersion in X-ray : Heavy-atom derivatives (e.g., bromine substitution) or Cu-Kα radiation enhance Flack parameter accuracy.
  • Correlating CD spectra with crystallography : Verify Cotton effects align with assigned configurations .

Q. How to optimize reaction conditions for scale-up without compromising yield?

Use Design of Experiments (DoE) to screen parameters:

  • Catalyst loading : Reduced to 0.5–1 mol% with longer reaction times (96 hours).
  • Solvent recycling : Methanol recovery via distillation minimizes waste.
  • Continuous flow systems : Improve mixing and heat transfer for exothermic steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-(2-hydroxy-1,2-diphenylethyl)carbamate
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tert-butyl N-(2-hydroxy-1,2-diphenylethyl)carbamate

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